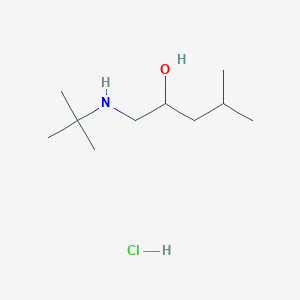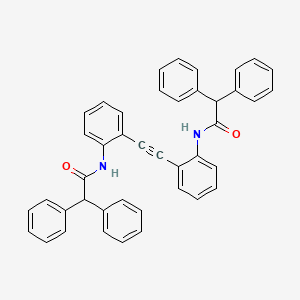![molecular formula C19H13ClF3NO3 B4984162 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide](/img/structure/B4984162.png)
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
Mécanisme D'action
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide binds to the ATP-binding site of BTK and inhibits its activity, leading to the inhibition of downstream signaling pathways and ultimately inducing apoptosis in cancer cells. 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide also inhibits the activity of ITK and TEC, which are involved in T-cell receptor signaling and play a role in the activation and proliferation of T-cells.
Biochemical and Physiological Effects:
In preclinical studies, 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide has shown potent antitumor activity in various types of cancer, including lymphoma, leukemia, and multiple myeloma. 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide has also been shown to inhibit the proliferation and activation of T-cells, which may have implications for the treatment of autoimmune diseases. 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which may allow for less frequent dosing.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide is its potency and selectivity for BTK, ITK, and TEC, which may reduce off-target effects and toxicity. However, one limitation of 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide is its limited solubility, which may require the use of solubilizing agents in experiments. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide in clinical trials.
Orientations Futures
There are several potential future directions for the development of 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide. One direction is the evaluation of 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide in combination with other targeted therapies or chemotherapy agents for the treatment of cancer. Another direction is the investigation of 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide in autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, where the inhibition of B-cell and T-cell signaling may be beneficial. Additionally, further studies are needed to determine the safety and efficacy of 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide in clinical trials, as well as to identify biomarkers that may predict response to treatment.
Méthodes De Synthèse
The synthesis of 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide involves several steps, starting from the reaction of 2-chloro-5-(trifluoromethyl)aniline with 3-methoxybenzaldehyde to form the intermediate 5-(2-chloro-5-(trifluoromethyl)phenyl)-2-methoxybenzaldehyde. This intermediate is then reacted with furfurylamine to form the final product, 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide. The synthesis of 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In vitro studies have shown that 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway that plays a critical role in the survival and proliferation of cancer cells. 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide has also been shown to inhibit other kinases, such as interleukin-2-inducible T-cell kinase (ITK) and TEC family kinase (TEC), which are involved in T-cell receptor signaling.
Propriétés
IUPAC Name |
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3NO3/c1-26-13-4-2-3-12(10-13)24-18(25)17-8-7-16(27-17)14-9-11(19(21,22)23)5-6-15(14)20/h2-10H,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRBEXFJJIZZMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-methyl-1-(1-{1-[(2E)-3-phenyl-2-propenoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethyl]amine trifluoroacetate](/img/structure/B4984090.png)
![2-{[(2,5-dichlorophenoxy)acetyl]amino}ethyl (3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)carbamate](/img/structure/B4984099.png)
![2-{2-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4984106.png)
![(2,4-dinitrophenyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B4984112.png)
![{(2S)-1-[(2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]-2-pyrrolidinyl}methanol](/img/structure/B4984124.png)

![2-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4984153.png)
![3-{[(4-bromophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B4984160.png)

![8-hydroxy-5-[(2-methoxy-5-methylphenyl)diazenyl]-2-quinolinecarbaldehyde](/img/structure/B4984177.png)
![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4984187.png)
![N-{2-[1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperidinyl]ethyl}acetamide](/img/structure/B4984189.png)
![1-(4-bromophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4984190.png)